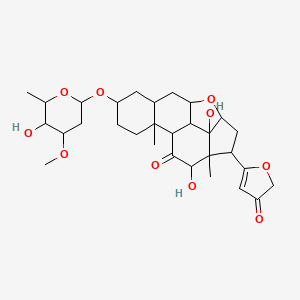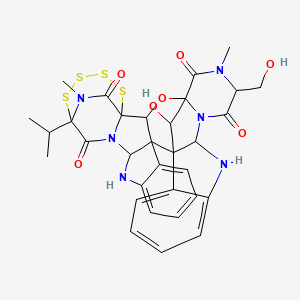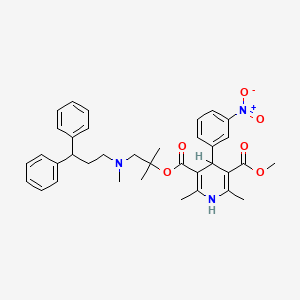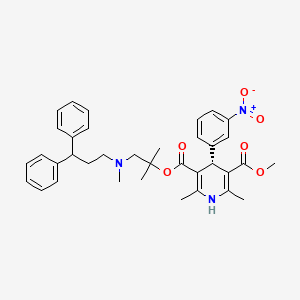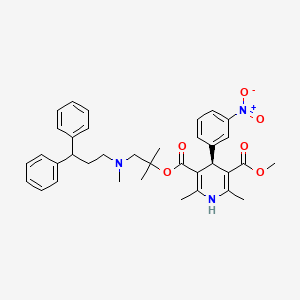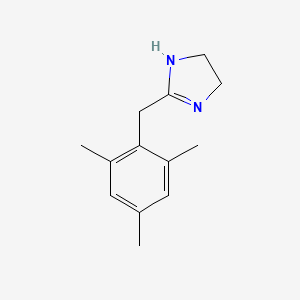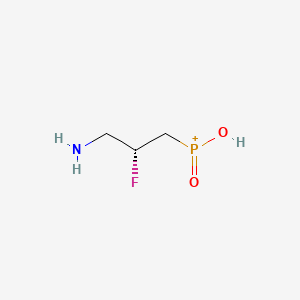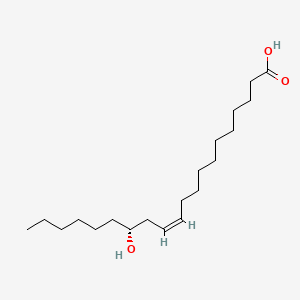![molecular formula C29H39N5O7 B1674835 [D-Ala2]leucine-enkephalin CAS No. 64963-01-5](/img/structure/B1674835.png)
[D-Ala2]leucine-enkephalin
Vue d'ensemble
Description
“[D-Ala2]leucine-enkephalin” is a degradation-resistant, long-acting Leu-enkephalin analog. It is a selective delta opioid receptor (DOR) agonist . The molecular formula of this compound is C29H39N5O7 .
Synthesis Analysis
The synthesis of [D-Ala2]Leu-enkephalin and [D-Ala2, D-Leu5]Leu-enkephalin involves the preparation of precursor peptides, [D-Ala2, 4,5-didehydro-L-Leu5]Leu-enkephalin and [D-Ala2, 4,5-didehydro-D-Leu5]Leu-enkephalin, through solid-phase synthesis using Fmoc amino acid derivatives .Molecular Structure Analysis
The molecular weight of [D-Ala2]leucine-enkephalin is 569.649 Da, and its monoisotopic mass is 569.284973 Da .Chemical Reactions Analysis
The substitution at the Phe4 position of Leu5-enkephalin modulates receptor function and selectivity. This substitution provides high-affinity ligands with varying levels of selectivity and bias at both the δOR and µOR and improves peptide stability .Physical And Chemical Properties Analysis
[D-Ala2]leucine-enkephalin has a molecular formula of C29H39N5O7 and an average mass of 569.649 Da .Applications De Recherche Scientifique
Neuroprotection
“[D-Ala2]leucine-enkephalin” (DADLE), a selective delta opioid receptor (DOR) agonist, has been found to confer neuroprotection by activating the delta opioid receptor-AMPK-autophagy axis against global ischemia . It promotes hippocampal neuronal survival after ischemia .
Signaling Pathway Study
DADLE is a degradation-resistant, long-acting Leu-enkephalin analog. It is used to study the signaling pathway of delta opioid receptors .
Analgesic Effect
DADLE has been used in immunocomplex kinetic assays to determine the activation of p70 s6k by DADLE in cell clones D2 and DOE and in non-transfected parental Rat-1 fibroblasts . It has been used to assess the analgesic effect of WIN55,212-2 in mice .
Cosmetic Applications
Leuphasyl, a botox-like peptide, inhibits the neuromuscular synapses in the mimic muscles, acting as enkephalins . It links the enkephalin receptor to nervous cells, thereby modulating the release of acetylcholine in synaptic space . This cellular activity translates in vivo into a relaxation of the muscle and a reduction of expression wrinkles .
Skin Application
Studies have been conducted to evaluate the optimal concentration of Leuphasyl for skin application at the mimic muscle level . The efficiency of different concentrations and the behavior of a cosmetic formulation containing Leuphasyl for two different facial skin zones (frontal region and periorbital region) have been studied .
Safety Evaluation
The safety of Leuphasyl has been evaluated in studies, making it a promising compound for various applications .
Mécanisme D'action
Target of Action
[D-Ala2]leucine-enkephalin, also known as Leuphasyl, primarily targets the delta opioid receptors (DOR) . These receptors are G-protein coupled receptors that play a crucial role in pain modulation, mood regulation, and immune response .
Mode of Action
Leuphasyl acts as a selective DOR agonist . Upon binding to the DOR, it triggers a series of intracellular events, leading to the activation of various signaling pathways . It has been shown to increase DOR levels after ischemia, both in vivo and in vitro .
Biochemical Pathways
The activation of DOR by Leuphasyl has been found to enhance autophagy after ischemia, as indicated by elevated LC3 II/I levels and reduced P62 levels . This is achieved through the activation of the AMPK/mTOR/ULK1 signaling pathway . Autophagy is a cellular process that degrades and recycles damaged components, thereby promoting cell survival.
Result of Action
The activation of DOR by Leuphasyl leads to neuroprotective effects against ischemia . It promotes neuronal survival and reduces apoptosis caused by acute ischemia/reperfusion injury . Furthermore, it enhances mitophagy, improving mitochondrial function and relieving ischemia/reperfusion injury .
Action Environment
Environmental factors such as light exposure can influence the action of Leuphasyl . For instance, ultraviolet light can lead to photodissociation of the peptide, which may affect its stability and efficacy . Additionally, the presence of other amino acids and the lipid composition of the surrounding membrane can also influence the interaction of Leuphasyl with its target receptors .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N5O7/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41)/t18-,22+,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUJMSMQIPIPTF-JMBSJVKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[D-Ala2]leucine-enkephalin | |
CAS RN |
64963-01-5 | |
| Record name | Leuphasyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064963015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[N-[N-(N-L-tyrosyl-D-alanyl)glycyl]-L-phenylalanyl]-L-leucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTAPEPTIDE-18 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PO4D55T1IG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



